5-Bromo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
Overview
Description
5-Bromo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring substituted with a bromine atom and a carboxamide group, as well as a thiadiazole ring substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide typically involves the following steps:
Formation of 5-bromothiophene-2-carboxylic acid: This can be achieved by bromination of thiophene-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Synthesis of 5-(trifluoromethyl)-1,3,4-thiadiazole: This can be prepared by reacting trifluoromethyl hydrazine with carbon disulfide, followed by cyclization.
Coupling Reaction: The final step involves coupling 5-bromothiophene-2-carboxylic acid with 5-(trifluoromethyl)-1,3,4-thiadiazole in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and the thiadiazole ring can undergo reduction reactions.
Coupling Reactions: The carboxamide group can participate in coupling reactions to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substituted Thiophenes: Products with various substituents replacing the bromine atom.
Sulfoxides and Sulfones: Oxidation products of the thiophene ring.
Reduced Thiadiazoles: Reduction products of the thiadiazole ring.
Scientific Research Applications
5-Bromo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other electronic materials.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can be used in the development of new catalysts and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the thiadiazole and thiophene rings can interact with various molecular targets through π-π stacking and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide: Similar structure but with a pyrazine ring instead of a thiadiazole ring.
5-(2-substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides: Similar structure but with a benzamide group instead of a carboxamide group.
Uniqueness
The presence of the trifluoromethyl group on the thiadiazole ring makes 5-Bromo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide unique. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
5-bromo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3N3OS2/c9-4-2-1-3(17-4)5(16)13-7-15-14-6(18-7)8(10,11)12/h1-2H,(H,13,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTDHIGEIKDDBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(=O)NC2=NN=C(S2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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